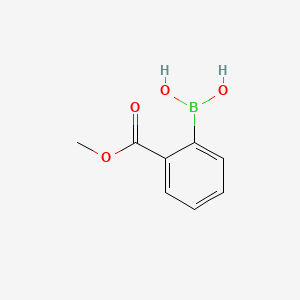

2-Methoxycarbonylphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-13-8(10)6-4-2-3-5-7(6)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAXNYMENLFYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378497 | |

| Record name | 2-Methoxycarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374538-03-1 | |

| Record name | 1-Methyl 2-boronobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374538-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxycarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methoxycarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Methoxycarbonylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes to 2-methoxycarbonylphenylboronic acid, a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document provides a comparative overview of the two most viable synthetic strategies, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid in laboratory-scale preparation.

Introduction

This compound is a bifunctional organic compound containing both a boronic acid and a methyl ester. This unique arrangement makes it a valuable reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of substrates. Its application is prevalent in the synthesis of biaryl compounds, which are common structural motifs in many biologically active molecules.

Synthetic Strategies

Two principal synthetic pathways are commonly considered for the preparation of this compound:

-

Miyaura Borylation of Methyl 2-Bromobenzoate: This approach involves the direct conversion of a readily available aryl halide into the corresponding boronic ester, which is subsequently hydrolyzed to the boronic acid. This method is favored for its high functional group tolerance and typically good yields.

-

Fischer Esterification of 2-Carboxyphenylboronic Acid: This classic method involves the acid-catalyzed esterification of the corresponding carboxylic acid. This two-step approach, starting from 2-bromobenzoic acid, provides a cost-effective alternative.

This guide will provide detailed protocols for both synthetic routes.

Route 1: Miyaura Borylation of Methyl 2-Bromobenzoate

This one-step palladium-catalyzed reaction offers a direct route to the pinacol ester of this compound, which can then be deprotected to yield the final product.

Experimental Protocol

Materials:

-

Methyl 2-bromobenzoate

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To an oven-dried Schlenk flask, add methyl 2-bromobenzoate (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 equiv.), and potassium acetate (3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-(methoxycarbonyl)phenylboronic acid pinacol ester.

-

The pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid, such as HCl, followed by extraction.

Quantitative Data

| Parameter | Value |

| Typical Yield | 70-85% |

| Purity (post-chromatography) | >95% |

| Reaction Time | 12-24 hours |

| Reaction Temperature | 80 °C |

Note: Yields are representative and can vary based on reaction scale and purity of reagents.

Reaction Workflow

Caption: Workflow for the Miyaura Borylation of Methyl 2-Bromobenzoate.

Route 2: Fischer Esterification of 2-Carboxyphenylboronic Acid

This two-step synthesis begins with the commercially available 2-carboxyphenylboronic acid.

Experimental Protocol

Materials:

-

2-Carboxyphenylboronic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-carboxyphenylboronic acid (1.0 equiv.) in anhydrous methanol (10-20 mL per gram of carboxylic acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol%) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C).

-

Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data

| Parameter | Value |

| Typical Yield | 80-95% |

| Purity (post-recrystallization) | >98% |

| Reaction Time | 4-6 hours |

| Reaction Temperature | ~65 °C (Reflux) |

Note: Yields are representative and can vary based on reaction scale and purity of reagents.

Reaction Workflow

Caption: Workflow for the Fischer Esterification of 2-Carboxyphenylboronic Acid.

Comparison of Synthetic Routes

| Feature | Miyaura Borylation | Fischer Esterification |

| Starting Material | Methyl 2-bromobenzoate | 2-Carboxyphenylboronic acid |

| Number of Steps | One (to pinacol ester) | One |

| Reagents | Palladium catalyst, diboron reagent, base | Methanol, acid catalyst |

| Reaction Conditions | Anhydrous, inert atmosphere, 80 °C | Reflux (~65 °C) |

| Purification | Column chromatography | Recrystallization |

| Cost | Generally higher due to catalyst and ligand | Generally lower |

| Atom Economy | Moderate | High |

Conclusion

Both the Miyaura borylation and Fischer esterification represent viable and efficient methods for the synthesis of this compound. The choice of synthetic route will depend on factors such as the availability and cost of starting materials, the scale of the reaction, and the equipment available. For larger-scale synthesis where cost is a primary concern, the Fischer esterification of 2-carboxyphenylboronic acid is an attractive option. For rapid, direct access with high functional group tolerance, the Miyaura borylation of methyl 2-bromobenzoate is a powerful alternative. This guide provides the necessary detailed protocols and comparative data to enable researchers to make an informed decision and successfully synthesize this valuable building block.

An In-depth Technical Guide to 2-Methoxycarbonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxycarbonylphenylboronic acid, with the CAS Number 374538-03-1 , is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis.[1][2] Its unique structural features, particularly the presence of both a boronic acid and a methoxycarbonyl group on the phenyl ring, make it a highly valuable reagent in the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in synthetic methodology and drug discovery.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 374538-03-1 | [1][2] |

| Molecular Formula | C₈H₉BO₄ | [1][2] |

| Molecular Weight | 179.97 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 102-107 °C | |

| Purity | ≥96.0% (HPLC) | [2] |

| Synonyms | 2-(Methoxycarbonyl)benzeneboronic acid | [1] |

| Solubility | Soluble in polar organic solvents. | |

| Storage | Store in a cool, dry place. |

Synthesis of this compound

Plausible Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of methyl benzoate in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Ortho-lithiation: The flask is cooled to -78 °C in a dry ice/acetone bath. A strong lithium amide base, such as lithium diisopropylamide (LDA), is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete ortho-lithiation.

-

Borylation: A solution of triisopropyl borate in anhydrous THF is then added dropwise to the reaction mixture, again maintaining a low temperature. The mixture is stirred for an additional 2-3 hours at -78 °C.

-

Quenching and Work-up: The reaction is allowed to warm to room temperature and then quenched by the slow addition of aqueous hydrochloric acid (1M). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford this compound.

Caption: Plausible synthetic workflow for this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.[3][4][5]

Detailed Experimental Protocol for a Generic Suzuki-Miyaura Coupling:

-

Reagents and Setup: To a flame-dried Schlenk flask are added the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is thoroughly purged with an inert gas (argon or nitrogen) by repeated cycles of evacuation and backfilling.

-

Solvent Addition: Degassed solvents, typically a mixture such as 1,4-dioxane/water, toluene/water, or DMF, are added via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

Currently, there is no direct evidence to suggest that this compound itself is an active modulator of specific biological signaling pathways. Instead, its significance in drug discovery lies in its role as a key synthetic intermediate. The biaryl structures synthesized using this building block are prevalent in a wide range of biologically active molecules, including enzyme inhibitors and receptor antagonists.

For instance, boronic acids, in general, are known to interact with the active sites of certain enzymes, such as serine proteases. While 2-arylboronic acids are not typically associated with neuroprotective effects, related 2-arylvinylboronic acids have shown potential in affecting multiple biological targets involved in Alzheimer's disease.[6] This highlights the importance of the overall molecular structure, which can be accessed and diversified through synthetic building blocks like this compound.

The logical relationship of its utility in the drug discovery pipeline is illustrated below.

Caption: The role of this compound in the drug discovery process.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its well-defined properties and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists and materials scientists. While not a biologically active agent itself, its role as a foundational building block enables the efficient construction of novel and complex molecules with a wide range of potential therapeutic applications. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers to utilize this compound effectively in their synthetic endeavors.

References

- 1. 2-(Methoxycarbonyl)phenylboronic Acid (contains varying am… [cymitquimica.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Discovery of alkenylboronic acids as neuroprotective agents affecting multiple biological targets involved in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxycarbonylphenylboronic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methoxycarbonylphenylboronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. The document details its chemical structure, molecular weight, and physicochemical properties. Furthermore, it presents a plausible experimental protocol for its synthesis and purification, alongside its pivotal role in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of drug discovery and materials science.

Core Physicochemical Properties

This compound, also known as 2-(methoxycarbonyl)benzeneboronic acid, is a white to light yellow crystalline powder.[1] Its key quantitative data are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BO₄ | [1][2] |

| Molecular Weight | 179.97 g/mol | [1][2] |

| CAS Number | 374538-03-1 | [1] |

| Melting Point | 102-107 °C | [3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | ≥95.0% | [3] |

| InChI Key | ODAXNYMENLFYMY-UHFFFAOYSA-N | [3] |

| SMILES String | COC(=O)c1ccccc1B(O)O | [3] |

Synthesis and Characterization: An Experimental Approach

Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible and scalable route for the synthesis of this compound starting from methyl 2-bromobenzoate.

Materials and Reagents:

-

Methyl 2-bromobenzoate

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, add magnesium turnings (1.2 equivalents). The system is then purged with inert gas. A solution of methyl 2-bromobenzoate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Hydrolysis: The reaction is quenched by the slow addition of 2M hydrochloric acid at 0 °C, with vigorous stirring, until the aqueous layer is acidic (pH ~1-2).

-

Extraction and Work-up: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and then brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Characterization:

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (B-O, C=O, C-O).

-

Melting Point Analysis: To assess purity.

Central Role in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[4] This reaction is fundamental in the synthesis of biaryl and polyaryl compounds, which are common structural motifs in pharmaceuticals and functional materials. The presence of the methoxycarbonyl group provides a handle for further functionalization, enhancing its synthetic utility.

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.

Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Materials and Reagents:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

-

Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equivalents)

-

Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In a Schlenk flask, combine the aryl bromide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: Seal the flask and replace the atmosphere with an inert gas by evacuating and backfilling three times.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Stir the reaction mixture and heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

The logical relationship of the synthesis and subsequent application in a Suzuki-Miyaura coupling is illustrated in the following diagram.

Caption: Workflow from synthesis to application of the boronic acid.

References

An In-Depth Technical Guide to the Spectral Analysis of 2-Methoxycarbonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for 2-methoxycarbonylphenylboronic acid (CAS No: 374538-03-1). This ortho-substituted phenylboronic acid derivative is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, making its thorough characterization essential for its application in research and drug development.

Physicochemical Properties

This compound is typically a white to off-white or light yellow crystalline powder.[1] It is characterized by the presence of both a boronic acid group [-B(OH)₂] and a methoxycarbonyl group [-COOCH₃] on adjacent positions of the benzene ring. It may exist in equilibrium with its anhydride form, a trimeric boroxine.

| Property | Value | Reference |

| CAS Number | 374538-03-1 | [1] |

| Molecular Formula | C₈H₉BO₄ | [1] |

| Molecular Weight | 179.97 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 102-107 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR.

Note: Experimentally obtained spectral data for this compound is not widely available in public databases. The following data is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.0-8.2 | Singlet (broad) | 2H | B(OH )₂ |

| ~7.8-8.0 | Doublet of Doublets | 1H | Ar-H (ortho to -B(OH)₂) |

| ~7.4-7.6 | Multiplet | 2H | Ar-H |

| ~7.2-7.4 | Doublet of Doublets | 1H | Ar-H (ortho to -COOCH₃) |

| ~3.9 | Singlet | 3H | -COOCH ₃ |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~168-172 | C =O (ester) |

| ~135-140 | Ar-C (ipso, attached to -B(OH)₂) |

| ~130-135 | Ar-C H |

| ~128-130 | Ar-C H |

| ~125-128 | Ar-C H |

| ~120-125 | Ar-C (ipso, attached to -COOCH₃) |

| ~52-55 | -COOC H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-O, and B-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500-3200 | Strong, Broad | O-H stretch (from B(OH)₂ and potential water) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (from -OCH₃) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1470 | Medium | Aromatic C=C stretches |

| ~1380 | Strong | B-O stretch |

| ~1290 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, electrospray ionization (ESI) is a suitable technique. Due to the tendency of boronic acids to dehydrate, peaks corresponding to the parent molecule (M), its dehydrated form (M-H₂O), and the trimeric anhydride may be observed.

| m/z | Assignment |

| 181.06 | [M+H]⁺ (Protonated molecule) |

| 203.04 | [M+Na]⁺ (Sodium adduct) |

| 163.05 | [M+H-H₂O]⁺ (Dehydrated ion) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial as the B(OH)₂ protons are exchangeable and may not be observed in protic solvents like Methanol-d₄.

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Set the spectral width to approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing : Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation : Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing : The spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Sample and Mobile Phase Preparation :

-

Prepare a stock solution of the sample in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute to the µg/mL range for analysis.

-

The mobile phase typically consists of a mixture of water and an organic solvent (acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve ionization.

-

-

Chromatographic Conditions :

-

Column : A C18 reversed-phase column is commonly used.

-

Mobile Phase : A gradient elution, for example, starting with 95% aqueous mobile phase and increasing the organic phase percentage over time.

-

Flow Rate : Typically 0.2-0.5 mL/min.

-

Column Temperature : Maintained at a constant temperature, e.g., 40 °C.

-

-

Mass Spectrometry Conditions :

-

Ionization Source : Electrospray Ionization (ESI) in positive or negative ion mode.

-

Analyzer : Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Data Acquisition : Scan the m/z range from approximately 50 to 500. For targeted analysis, Selected Ion Monitoring (SIM) can be used.

-

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

References

An In-depth Technical Guide to 2-Methoxycarbonylphenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxycarbonylphenylboronic acid, a key building block in modern organic synthesis, has garnered significant attention for its versatile applications in medicinal chemistry and materials science. Its unique structural features, combining a boronic acid moiety with a methoxycarbonyl group on a phenyl ring, make it an invaluable reagent for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and insights into its potential role in drug development.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below, providing essential data for its handling, storage, and application in various chemical transformations.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₉BO₄ | [1][2] |

| Molecular Weight | 179.97 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 90-96 °C | [1] |

| Boiling Point (Predicted) | 359.0 ± 44.0 °C | [1] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in methanol | [1] |

| pKa (Predicted) | 8.19 ± 0.58 | [1] |

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 374538-03-1 | [2] |

| IUPAC Name | [2-(methoxycarbonyl)phenyl]boronic acid | [2] |

| SMILES | COC(=O)C1=CC=CC=C1B(O)O | [2] |

| InChI Key | ODAXNYMENLFYMY-UHFFFAOYSA-N | [2] |

Spectral Data

¹H NMR Spectroscopy (Predicted)

A proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the acidic protons of the boronic acid group. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methoxy protons would be a sharp singlet at approximately 3.9 ppm. The boronic acid protons are often broad and may exchange with residual water in the solvent, appearing over a wide range.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester group (around 165-170 ppm), the aromatic carbons (in the 120-140 ppm region), and the methoxy carbon (around 52 ppm). The carbon atom attached to the boron atom would also have a characteristic chemical shift.

FTIR Spectroscopy (Predicted)

The infrared spectrum would display characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:

-

O-H stretch (boronic acid): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (aromatic and methyl): Peaks in the range of 2850-3100 cm⁻¹.

-

C=O stretch (ester): A strong, sharp absorption around 1720-1740 cm⁻¹.

-

C=C stretch (aromatic ring): Bands in the 1450-1600 cm⁻¹ region.

-

B-O stretch: A strong band around 1310-1350 cm⁻¹.

-

C-O stretch (ester): Absorptions in the 1000-1300 cm⁻¹ region.

Experimental Protocols

The following sections provide detailed, representative experimental procedures for the synthesis, purification, and application of this compound.

Synthesis of this compound (Representative Protocol)

This protocol is adapted from a general method for the synthesis of arylboronic acids and a specific procedure for a similar substituted phenylboronic acid.

Workflow for the Synthesis of this compound

Caption: A representative workflow for the synthesis of this compound via a Grignard reaction followed by borylation.

Methodology:

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). The system is flushed with nitrogen, and a solution of 2-bromomethyl benzoate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction. The reaction mixture is gently heated to reflux until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of cold 1 M sulfuric acid with vigorous stirring. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification by Recrystallization

Workflow for the Purification of this compound

Caption: A general workflow for the purification of boronic acids by recrystallization.

Methodology:

-

The crude this compound is dissolved in a minimal amount of a hot solvent system, such as a mixture of toluene and hexanes.

-

The solution is allowed to cool slowly to room temperature, during which time crystals should form.

-

The flask is then placed in an ice bath to maximize crystal formation.

-

The crystals are collected by vacuum filtration and washed with a small amount of the cold solvent mixture.

-

The purified crystals are dried under vacuum.

Suzuki-Miyaura Cross-Coupling Reaction (Representative Protocol)

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[2] The following is a representative protocol for the coupling with an aryl bromide.

Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Methodology:

-

Reaction Setup: In a round-bottom flask, this compound (1.2 equivalents), the aryl bromide (e.g., 4-bromoanisole, 1.0 equivalent), and a base such as potassium carbonate (2.0 equivalents) are combined.

-

Catalyst and Solvent Addition: A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents), is added. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, such as a mixture of toluene, ethanol, and water, is then added via syringe.

-

Reaction: The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure biaryl product.

Applications in Drug Development and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of phenylboronic acids (PBAs) and their derivatives have shown significant potential in drug discovery and chemical biology.

Phenylboronic Acids in Cancer Research

Research has indicated that phenylboronic acid and its derivatives can inhibit the migration of cancer cells.[1] Studies on metastatic prostate cancer cells have shown that PBA can decrease the activities of RhoA, Rac1, and Cdc42, which are key signaling proteins involved in cell migration and proliferation.[1] This suggests a potential therapeutic avenue for PBAs in oncology.

Potential Signaling Pathway Inhibition by Phenylboronic Acids

Caption: A simplified diagram illustrating the potential inhibitory effect of phenylboronic acids on the Rho GTPase signaling pathway.

Lectin Mimicry and Glycan Recognition

Phenylboronic acids are known to reversibly bind to diols, a structural motif present in many biological molecules, including carbohydrates (glycans). This property has led to the development of PBA-based compounds as "lectin mimetics" for glycan recognition.[3] Since aberrant glycosylation is a hallmark of many diseases, including cancer, molecules that can selectively target specific glycan structures on cell surfaces are of great interest for diagnostics and targeted drug delivery. The methoxycarbonyl group in this compound can be further functionalized to attach imaging agents or therapeutic payloads, making it a promising scaffold for the development of targeted therapies.

Conclusion

This compound is a versatile and valuable compound for chemical synthesis, particularly in the construction of complex organic molecules relevant to the pharmaceutical and materials science industries. Its utility in Suzuki-Miyaura cross-coupling reactions is well-established, providing a reliable method for the formation of carbon-carbon bonds. While its direct role in modulating specific signaling pathways requires further investigation, the broader class of phenylboronic acids demonstrates significant potential in cancer therapy and diagnostics through the inhibition of cell migration pathways and as agents for targeted glycan recognition. The experimental protocols provided in this guide offer a solid foundation for researchers and scientists working with this important chemical entity.

References

An In-depth Technical Guide to the Solubility of 2-Methoxycarbonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-methoxycarbonylphenylboronic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines qualitative solubility information and presents a detailed experimental protocol for its determination. Furthermore, solubility data for the parent compound, phenylboronic acid, is included to provide a foundational understanding of solubility trends in various organic solvents.

Physicochemical Properties of this compound

This compound is a white to light yellow crystalline powder.[1][2] It is a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules for pharmaceuticals and material science.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉BO₄ | [1][2] |

| Molecular Weight | 179.97 g/mol | [1][2] |

| Melting Point | 102-107 °C | [3] |

| Appearance | White to light yellow powder | [1][2] |

| Synonyms | 2-(Methoxycarbonyl)benzeneboronic acid | [1][2] |

Solubility Profile

Qualitative Solubility of this compound

Quantitative Solubility of Phenylboronic Acid: An Analog Study

To approximate the solubility behavior of this compound, it is instructive to examine the solubility of the parent compound, phenylboronic acid. Phenylboronic acids generally exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[8][9][10] The following table summarizes experimentally determined solubility data for phenylboronic acid in several common organic solvents. This data can serve as a useful reference for solvent selection in reactions and purifications involving this compound.

Table 2: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Mole Fraction (x) |

| Acetone | 20 | ~0.04 |

| 30 | ~0.06 | |

| 40 | ~0.09 | |

| Chloroform | 20 | ~0.01 |

| 30 | ~0.02 | |

| 40 | ~0.03 | |

| Dipropyl ether | 20 | ~0.03 |

| 30 | ~0.05 | |

| 40 | ~0.08 | |

| Methylcyclohexane | 20 | <0.001 |

| 30 | <0.001 | |

| 40 | <0.001 |

Note: Data is extrapolated from graphical representations in literature and should be considered approximate.

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids in organic solvents.[11] This method involves heating a biphasic mixture of the solute and solvent at a constant rate until a clear, single-phase solution is observed.[11]

Materials and Equipment

-

Solute: this compound

-

Solvents: High-purity organic solvents of interest

-

Apparatus:

-

Jacketed glass vessel

-

Circulating fluid bath for precise temperature control

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Light source and detector (luminance probe or photodiode) to monitor turbidity

-

Step-by-Step Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to create a mixture of known composition (mole fraction).

-

Heating and Stirring: Begin vigorous stirring of the biphasic mixture. Heat the sample at a slow, constant rate (e.g., 0.1-0.5 °C/min) using the circulating fluid bath.

-

Equilibrium Point Determination: Continuously monitor the mixture for the disappearance of the solid phase. The temperature at which the last solid particles dissolve, resulting in a perfectly clear solution, is the equilibrium solubility temperature for that specific composition.[11] This point of clarification can be determined visually or more accurately by monitoring the light transmission through the sample; the temperature at which the light intensity reaches a stable maximum indicates the dissolution point.[11]

-

Data Collection: Repeat this procedure for a range of different compositions of the solute and solvent to generate a solubility curve (temperature vs. mole fraction).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for determining the solubility of this compound.

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the current literature, this guide provides researchers with the necessary tools to understand and determine its solubility profile. By referencing the qualitative information and the analogous data for phenylboronic acid, and by employing the detailed dynamic experimental protocol, scientists and drug development professionals can effectively characterize the solubility of this important synthetic building block in various solvent systems, aiding in process development, reaction optimization, and formulation.

References

- 1. 2-(Methoxycarbonyl)phenylboronic Acid (contains varying am… [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound = 95.0 374538-03-1 [sigmaaldrich.com]

- 4. 2-(Methoxycarbonyl)phenylboronic Acid | 374538-03-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 2-(Methoxycarbonyl)phenylboronic Acid | 374538-03-1 | TCI Deutschland GmbH [tcichemicals.com]

- 6. [2-FLUORO-3-(METHOXYCARBONYL)PHENYL]BORONIC ACID|lookchem [lookchem.com]

- 7. [2-FLUORO-3-(METHOXYCARBONYL)PHENYL]BORONIC ACID CAS#: 1315476-07-3 [m.chemicalbook.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

A Technical Guide to Phenylboronic Acids: From Historical Discovery to Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of phenylboronic acid chemistry, tracing its historical development from its initial discovery to its contemporary applications as a cornerstone in synthetic chemistry and a pivotal component in modern drug development. This document provides a comprehensive overview of its synthesis, key reactions, and its evolving role in the creation of novel therapeutics.

A Journey Through Time: The Historical Development and Discovery of Phenylboronic Acids

The story of phenylboronic acids begins in the late 19th century. The first documented synthesis of a phenylboronic acid derivative was achieved in 1880 by Michaelis and Becker. Their pioneering work involved the reaction of diethyl phenylboronate with phosphorus pentachloride, followed by hydrolysis to yield phenylboronic acid. While this initial synthesis was a landmark achievement, the full potential of this class of compounds remained largely untapped for several decades.

A significant leap forward came with the advent of organometallic chemistry. The development of the Grignard reaction in the early 20th century provided a more accessible route to phenylboronic acids. The reaction of a phenylmagnesium halide with a trialkyl borate, followed by acidic workup, became a widely adopted method for their preparation. This more practical synthetic route paved the way for broader exploration of their chemical properties.

However, the true watershed moment for phenylboronic acids arrived in 1979 with the discovery of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki and his colleagues. This palladium-catalyzed reaction between an organoboron compound (such as a phenylboronic acid) and an organic halide proved to be an exceptionally versatile and powerful tool for the formation of carbon-carbon bonds. The mild reaction conditions, high functional group tolerance, and commercial availability of a wide range of boronic acids propelled the Suzuki-Miyaura reaction to the forefront of synthetic organic chemistry. This, in turn, led to an explosion of interest in the synthesis and application of novel phenylboronic acid derivatives.

The 1990s and 2000s witnessed the expansion of phenylboronic acids into the realm of medicinal chemistry and materials science. Researchers began to recognize their unique ability to reversibly bind with diols, a property that has been ingeniously exploited for the development of sensors for carbohydrates, most notably glucose. This has significant implications for the management of diabetes. Furthermore, the discovery that boronic acids can act as inhibitors of certain enzymes, particularly serine proteases, opened up new avenues for drug discovery. This culminated in the FDA approval of the first boronic acid-containing drug, bortezomib (Velcade®), in 2003 for the treatment of multiple myeloma. Bortezomib's success story solidified the importance of the boronic acid moiety as a valuable pharmacophore in modern drug design.

The following diagram illustrates the key milestones in the historical development of phenylboronic acids:

Caption: Key milestones in the discovery and application of phenylboronic acids.

Synthesis of Phenylboronic Acids: A Comparative Overview

Several methods have been developed for the synthesis of phenylboronic acids, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern on the phenyl ring and the availability of starting materials.

| Synthesis Method | General Reaction | Typical Yield (%) | Advantages | Disadvantages |

| Grignard Reaction | Ph-MgX + B(OR)₃ → Ph-B(OR)₂ → Ph-B(OH)₂ | 60-85 | Readily available starting materials, relatively simple procedure. | Sensitive to moisture and air, limited functional group tolerance. |

| Organolithium Reaction | Ph-Li + B(OR)₃ → Ph-B(OR)₂ → Ph-B(OH)₂ | 70-90 | High yields, can be used for ortho-substituted derivatives. | Requires cryogenic temperatures, highly reactive reagents. |

| Miyaura Borylation | Ph-X + (pinB)₂ --(Pd catalyst)--> Ph-B(pin) | 80-95 | Excellent functional group tolerance, mild reaction conditions. | Requires a palladium catalyst, diboron reagent can be expensive. |

| Michaelis-Becker (Historic) | (PhO)₂BPh + PCl₅ → PhBCl₂ → PhB(OH)₂ | Not reported | Historical significance. | Harsh reaction conditions, use of toxic reagents. |

Key Experimental Protocols

Historical Synthesis: The Michaelis and Becker Method (1882)

This protocol is based on the description by Michaelis and Becker in their 1882 publication. It is presented for its historical significance and is not the recommended modern procedure.

Materials:

-

Diethyl phenylboronate

-

Phosphorus pentachloride

-

Water

Procedure:

-

In a sealed tube, diethyl phenylboronate is heated with phosphorus pentachloride. The exact temperature and duration were not specified in readily available abstracts.

-

The resulting product, phenylboronyl dichloride, is then carefully hydrolyzed by the addition of water.

-

The crude phenylboronic acid is isolated from the aqueous mixture. Purification methods of the time likely involved recrystallization.

Note: This reaction involves hazardous materials and should only be considered in a historical context. Modern synthetic methods are far safer and more efficient.

Modern Synthesis: Phenylboronic Acid via Grignard Reaction

This protocol is a standard laboratory procedure for the synthesis of unsubstituted phenylboronic acid.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Trimethyl borate

-

Sulfuric acid (10% aqueous solution)

Procedure:

-

Preparation of the Grignard Reagent: a. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine. b. Add a small amount of a solution of bromobenzene in anhydrous diethyl ether to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux). c. Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. d. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.

-

Borylation: a. Cool the Grignard reagent to -78 °C using a dry ice/acetone bath. b. Add a solution of trimethyl borate in anhydrous diethyl ether dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below -60 °C. c. After the addition is complete, allow the mixture to warm to room temperature and stir for at least 1 hour.

-

Hydrolysis and Workup: a. Pour the reaction mixture slowly into a beaker containing crushed ice and 10% aqueous sulfuric acid. b. Stir the mixture until all the solids have dissolved. c. Separate the organic layer and extract the aqueous layer with diethyl ether. d. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. e. Remove the solvent under reduced pressure to obtain crude phenylboronic acid. f. Recrystallize the crude product from water or a suitable organic solvent to obtain pure phenylboronic acid.

The following workflow diagram illustrates the Grignard synthesis of phenylboronic acid:

Caption: Workflow for the synthesis of phenylboronic acid via the Grignard reaction.

The Suzuki-Miyaura Coupling: A Paradigm Shift in Synthesis

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a phenylboronic acid and an organic halide or triflate. The reaction is catalyzed by a palladium(0) complex and requires a base.

The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The active palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.

-

Transmetalation: The phenylboronic acid, activated by the base, transfers its phenyl group to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product (Ph-R), regenerating the palladium(0) catalyst.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Phenylboronic Acids in Drug Development: A Modern Renaissance

The unique chemical properties of phenylboronic acids have made them invaluable in the field of drug discovery and development. Their ability to form reversible covalent bonds with biological targets, particularly with the catalytic serine residues of enzymes, has been a key driver of their therapeutic applications.

Early Explorations: Serine Protease Inhibitors

Long before the advent of bortezomib, researchers in the 1980s and 1990s began investigating phenylboronic acid derivatives as inhibitors of serine proteases. These enzymes play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases. The boronic acid moiety was found to act as a transition-state analog, forming a stable tetrahedral intermediate with the active site serine. This early preclinical research laid the fundamental groundwork for the later development of boronic acid-based drugs.

A Landmark Achievement: Bortezomib and Proteasome Inhibition

The development of bortezomib (Velcade®) marked a paradigm shift in cancer therapy and a major milestone for boronic acid chemistry. Bortezomib is a dipeptidyl boronic acid that potently and selectively inhibits the 26S proteasome, a cellular machine responsible for degrading ubiquitinated proteins. Inhibition of the proteasome disrupts various cellular processes critical for cancer cell survival, leading to apoptosis. The success of bortezomib spurred significant interest in the development of other boronic acid-based proteasome inhibitors and inhibitors of other enzyme classes.

Beyond Cancer: Expanding Therapeutic Horizons

The applications of phenylboronic acids in drug development continue to expand. Their ability to bind to the diol moieties of sialic acids, which are often overexpressed on the surface of cancer cells, is being explored for targeted drug delivery. By conjugating cytotoxic drugs to phenylboronic acid-containing carriers, it is possible to achieve selective delivery to tumor sites, thereby enhancing efficacy and reducing off-target toxicity.

Furthermore, the glucose-sensing capabilities of phenylboronic acids are being harnessed to develop "smart" insulin delivery systems. These systems are designed to release insulin in a glucose-responsive manner, offering the potential for more precise and physiological control of blood glucose levels in individuals with diabetes.

The following diagram illustrates the signaling pathway of a phenylboronic acid-based glucose sensor leading to insulin release:

A Technical Guide to Ortho-Substituted Phenylboronic Acids: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-substituted phenylboronic acids represent a unique and versatile class of organic compounds that have garnered significant attention across various scientific disciplines. The presence of a substituent adjacent to the boronic acid moiety introduces distinct steric and electronic effects, collectively known as the "ortho effect," which profoundly influences their reactivity, acidity, and binding properties. This technical guide provides an in-depth review of the synthesis, key properties, and diverse applications of ortho-substituted phenylboronic acids, with a focus on their roles in organic synthesis, chemical sensing, and drug discovery.

Synthesis of Ortho-Substituted Phenylboronic Acids

The synthesis of ortho-substituted phenylboronic acids can be achieved through several strategic approaches. The choice of method often depends on the nature of the ortho-substituent and the desired scale of the reaction.

General Synthetic Routes

-

Directed Ortho-Metalation (DoM): This is a powerful technique for the regioselective functionalization of aromatic rings. A directing group on the benzene ring directs the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent like n-butyllithium or a lithium amide. The resulting aryllithium species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired ortho-substituted phenylboronic acid.

-

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction is a versatile method for the synthesis of arylboronic esters from aryl halides or triflates and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[1][2][3] The resulting boronic esters can be readily hydrolyzed to the corresponding boronic acids. This method exhibits excellent functional group tolerance.[1][2]

-

From Ortho-Substituted Anilines: Ortho-substituted anilines can be converted to their corresponding diazonium salts, which can then undergo a Sandmeyer-type reaction with a suitable boron source. Alternatively, ortho-iodoanilines can be subjected to a Miyaura borylation. The resulting nitro or iodo precursors can then be reduced or otherwise transformed to the desired ortho-substituted phenylboronic acid.

Detailed Experimental Protocols

Synthesis of 2-Formylphenylboronic Acid via Directed Ortho-Metalation

A representative procedure for the synthesis of 2-formylphenylboronic acid involves the directed metalation of a protected benzaldehyde derivative.

-

Materials: N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), n-butyllithium (n-BuLi), triisopropyl borate, hydrochloric acid (HCl), ethyl acetate, magnesium sulfate.

-

Procedure:

-

A solution of a suitable formamide, such as N-[2-(Dimethylamino)ethyl]-N-methylformamide, in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

One equivalent of an organolithium reagent (e.g., phenyl lithium) is added, and the mixture is stirred for one hour.

-

Three equivalents of n-butyllithium are then added, followed by stirring for 30 minutes.

-

Six equivalents of a suitable electrophile (borate ester) are added, and the reaction is stirred for an additional 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for another 30 minutes.

-

The reaction is quenched by the addition of 2 N HCl and stirred for two hours.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo.

-

Purification is achieved by chromatography.[1]

-

General Procedure for Miyaura Borylation

-

Reagents: Palladium catalyst (e.g., PdCl₂(dppf)), a base (e.g., potassium acetate), and a diboron reagent (e.g., bis(pinacolato)diboron).[1]

-

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and the palladium catalyst (e.g., 3 mol % PdCl₂(dppf)).

-

The vessel is evacuated and backfilled with an inert gas.

-

Anhydrous solvent (e.g., dioxane or DMSO) is added, and the mixture is heated (typically to 80 °C) until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, the reaction mixture is diluted with an organic solvent and washed with water.

-

The organic layer is dried and concentrated, and the resulting boronic ester can be purified by chromatography or used directly in subsequent reactions. The ester is then hydrolyzed to the boronic acid using an aqueous acid.[3][4]

-

Physicochemical Properties: The Ortho Effect

The defining characteristic of ortho-substituted phenylboronic acids is the "ortho effect," where the close proximity of the substituent to the boronic acid group induces significant changes in the molecule's properties compared to its meta and para isomers.

Acidity (pKa)

The pKa of a phenylboronic acid is a critical parameter, influencing its reactivity in cross-coupling reactions and its binding affinity in sensing and biological applications. The ortho-substituent can modulate the pKa through a combination of steric and electronic effects. Steric hindrance from a bulky ortho-substituent can force the B(OH)₂ group out of the plane of the phenyl ring, disrupting conjugation and affecting the acidity. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups have the opposite effect.

Table 1: pKa Values of Selected Ortho-Substituted Phenylboronic Acids

| Substituent | pKa | Reference |

| -H | 8.83 | [5] |

| 2-CH₃ | 8.9 | [6] |

| 2-OCH₃ | 9.2 | [6] |

| 2-F | 7.9 | [2] |

| 2-Cl | 7.8 | [6] |

| 2-NO₂ | 7.1 | [6] |

| 2-CF₃ | 8.2 | [2] |

| 2-CHO | 5.8 | [7] |

| 2-OH | 7.4 | [6] |

| 2-NH₂ | 9.2 | [6] |

Applications in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. Ortho-substituted phenylboronic acids are crucial reagents in this reaction, although their use can be challenging due to steric hindrance.

The "Ortho Effect" in Suzuki-Miyaura Coupling

The presence of an ortho-substituent can significantly impact the efficiency of the Suzuki-Miyaura reaction. Steric bulk around the boronic acid can hinder the transmetalation step in the catalytic cycle, often leading to lower yields compared to the corresponding meta and para isomers. However, specialized catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) have been developed to overcome these steric challenges and facilitate the coupling of even highly hindered ortho-substituted substrates.[8][9]

Table 2: Representative Yields in Suzuki-Miyaura Coupling of Ortho-Substituted Phenylboronic Acids

| Ortho-Substituted Phenylboronic Acid | Coupling Partner | Catalyst System | Yield (%) | Reference |

| 2-Tolylboronic acid | 4-Chloroanisole | [IPr·H][Pd(η³-cin)Cl₂] | 97 | |

| 2-Tolylboronic acid | 2-Chlorotoluene | [IPr·H][Pd(η³-cin)Cl₂] | 90 | |

| 2,6-Dimethylphenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / L2 | 92 | [8] |

| 2-Methoxyphenylboronic acid | 2-Bromo-m-xylene | Pd complex of 12 and 13 | High | [10] |

| 2-Methoxyphenylboronic acid | 2'-Bromoacetophenone | Pd(OAc)₂ / 2-(di-tert-butylphosphino)biphenyl | 89 | [8] |

Experimental Protocol for a General Suzuki-Miyaura Coupling

-

Materials: Aryl halide (1.0 equiv), ortho-substituted phenylboronic acid (1.1-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), phosphine ligand (e.g., tricyclohexylphosphine tetrafluoroborate, 0.04 equiv), base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv), solvent (e.g., toluene/water mixture).

-

Procedure:

-

In a reaction vessel, combine the aryl halide, ortho-substituted phenylboronic acid, palladium catalyst, ligand, and base.

-

Add the solvent system (e.g., a 10:1 ratio of toluene to water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture (typically to 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Applications as Chemical Sensors

Ortho-substituted phenylboronic acids are widely employed in the design of fluorescent sensors, particularly for the detection of saccharides. This application leverages the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in sugars.

Mechanism of Saccharide Sensing

Phenylboronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. Upon binding to a diol, a cyclic boronate ester is formed. This binding event alters the electronic properties of the boronic acid, which can be transduced into a measurable signal, most commonly a change in fluorescence. The incorporation of an ortho-aminomethyl group is a common strategy to enhance binding affinity and selectivity at physiological pH.[6]

Quantitative Analysis of Saccharide Binding

The binding affinity of a boronic acid sensor for a saccharide is typically quantified by the dissociation constant (Kd). A lower Kd value indicates stronger binding. The ortho-substituent can influence both the binding affinity and the selectivity for different saccharides.

Table 3: Dissociation Constants (Kd) for Saccharide Binding by Ortho-Substituted Phenylboronic Acid-Based Sensors

| Sensor (Ortho-Substituent) | Saccharide | Kd (mM) | Reference |

| BODIPY-based (2-F) | D-Glucose | 10-20 | [11] |

| Phenylboronic Acid | D-Fructose | ~0.5 | [12] |

| Phenylboronic Acid | D-Galactose | 6.3 | [12] |

| Phenylboronic Acid | D-Glucose | 10 | [12] |

| Naphthalimide-based | D-Fructose | 6.5 | [13] |

| Naphthalimide-based | D-Glucose | 28.5 | [13] |

Experimental Protocol for Fluorescent Titration

-

Materials: Boronic acid sensor, saccharide stock solutions, buffer solution (e.g., phosphate buffer at physiological pH), fluorometer.

-

Procedure:

-

Prepare a stock solution of the boronic acid sensor in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a series of solutions containing a fixed concentration of the sensor and varying concentrations of the saccharide in the desired buffer.

-

Record the fluorescence emission spectrum of each solution after incubation for a set period to allow for equilibrium to be reached.

-

Plot the change in fluorescence intensity at a specific wavelength as a function of the saccharide concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) to determine the dissociation constant (Kd).[14]

-

Applications in Drug Development

Ortho-substituted phenylboronic acids are emerging as a significant class of pharmacophores in drug discovery, primarily due to their ability to act as reversible covalent inhibitors of enzymes, particularly serine proteases.

Mechanism of Enzyme Inhibition

The boron atom in a boronic acid is a Lewis acid and can accept a pair of electrons from a nucleophilic residue in the active site of an enzyme, such as the hydroxyl group of a serine residue in a serine protease. This interaction forms a stable, tetrahedral boronate adduct that mimics the transition state of substrate hydrolysis, thereby inhibiting the enzyme.

Quantitative Analysis of Enzyme Inhibition

The potency of a boronic acid inhibitor is quantified by its inhibition constant (Ki). A lower Ki value indicates a more potent inhibitor. The nature of the ortho-substituent can significantly influence the Ki by affecting the electronic properties of the boron atom and by making specific interactions with the enzyme's active site.

Table 4: Inhibition Constants (Ki) for Enzyme Inhibition by Phenylboronic Acid Derivatives

| Inhibitor | Enzyme | Ki | Reference |

| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | ~65 nM | [4] |

| Arylboronic acids | Subtilisin and Chymotrypsin | Varies with pH and substituent | [11][15] |

| Nanoparticle-based receptor | Chymotrypsin | 10.4 ± 1.3 nM | [16] |

| Chymostatin (peptide aldehyde) | Chymotrypsin | 4 x 10⁻¹⁰ M | [17] |

| Chymostatin (peptide aldehyde) | Cathepsin G | 1.5 x 10⁻⁷ M | [17] |

General Protocol for Enzyme Inhibition Assay

-

Materials: Purified enzyme, substrate for the enzyme, ortho-substituted phenylboronic acid inhibitor, buffer solution appropriate for the enzyme, a spectrophotometer or microplate reader.

-

Procedure:

-

Prepare a stock solution of the inhibitor in a suitable solvent.

-

Prepare a series of reaction mixtures containing the enzyme, buffer, and varying concentrations of the inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the rate of the reaction by measuring the change in absorbance or fluorescence of the product over time.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation or by fitting the data to appropriate enzyme kinetic models.[7][18]

-

Conclusion

Ortho-substituted phenylboronic acids are a class of compounds with remarkable versatility and a wide range of applications. The "ortho effect" imparts unique properties that can be harnessed for the development of efficient cross-coupling reactions, highly sensitive chemical sensors, and potent enzyme inhibitors. A thorough understanding of their synthesis, physicochemical properties, and reaction mechanisms is crucial for their effective utilization in organic chemistry, materials science, and drug discovery. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and scientists working with these fascinating molecules.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. superchemistryclasses.com [superchemistryclasses.com]

- 8. 2-Methoxyphenylboronic acid | Benzene Compounds | Ambeed.com [ambeed.com]

- 9. researchgate.net [researchgate.net]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. researchgate.net [researchgate.net]

- 12. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Highly Water Soluble Monoboronic Acid Probes that Shows Optical Sensitivity to Glucose Based on 4-Sulfo-1,8-Naphthalic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. benchchem.com [benchchem.com]

- 16. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A standard operating procedure for an enzymatic activity inhibition assay [ouci.dntb.gov.ua]

introduction to Suzuki-Miyaura cross-coupling reactions

An In-depth Technical Guide to Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki and Norio Miyaura in 1979, is a Nobel Prize-winning organic reaction that forms a carbon-carbon bond by coupling an organoboron compound with an organic halide or triflate using a palladium catalyst and a base.[1][2] Its significance in modern organic synthesis, particularly in the pharmaceutical industry, cannot be overstated. After amide bond formation, the Suzuki-Miyaura coupling is the second most utilized reaction in medicinal chemistry.[3]